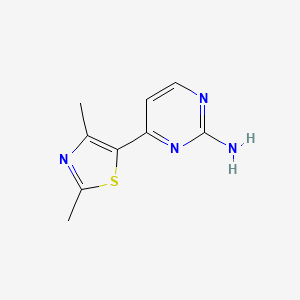

4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine

Übersicht

Beschreibung

4-(2,4-Dimethyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamine is an organic compound that belongs to the class of 2,4,5-trisubstituted thiazoles . . The presence of both thiazole and pyrimidine rings in its structure contributes to its biological activity and makes it a valuable target for drug development.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(2,4-Dimethyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamin beinhaltet typischerweise die Reaktion von 2,4-Dimethylthiazol mit einem Pyrimidinderivat unter bestimmten Bedingungen. Ein gängiges Verfahren beinhaltet die Verwendung von Hydrazonoylhalogeniden und Triethylamin in trockenem Toluol, das dann mehrere Stunden unter Rückfluss erhitzt wird . Die Reaktionsbedingungen, wie Temperatur und Lösungsmittel, sind entscheidend, um hohe Ausbeuten und Reinheit des Endprodukts zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Prozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Kristallisation und Chromatographie eingesetzt, um die Qualität des Produkts sicherzustellen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(2,4-Dimethyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amine oder Alkohole umwandeln.

Substitution: Der Thiazol- und Pyrimidinring können Substitutionsreaktionen mit verschiedenen Elektrophilen und Nukleophilen eingehen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Elektrophile wie Alkylhalogenide. Die Reaktionsbedingungen, wie Temperatur, Lösungsmittel und pH-Wert, werden basierend auf dem gewünschten Produkt optimiert.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Thiazol- oder Pyrimidinring einführen können.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- Molecular Formula : C₉H₁₀N₄S

- Molecular Weight : 206.27 g/mol

- IUPAC Name : 4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine

- CAS Number : Not available

The structure features a pyrimidine ring substituted with a thiazole moiety, which is significant for its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. They are known to act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Specifically, this compound has shown potential in inhibiting CDK2 activity, which plays a role in DNA synthesis and cell division .

Antiviral Properties

The thiazole-pyrimidine derivatives have been studied for their antiviral activities. Preliminary studies suggest that they may inhibit viral replication by interfering with specific viral enzymes or host cell pathways necessary for viral propagation .

Inhibition of Protein Kinases

This compound has been identified as an inhibitor of serine/threonine protein kinases. This action is vital in various signaling pathways involved in cell growth and differentiation. The compound's ability to modulate these pathways makes it a candidate for further investigation in therapeutic contexts .

Research Tool in Signal Transduction Studies

Due to its inhibitory effects on specific kinases, this compound can serve as a valuable tool in research focused on signal transduction pathways. By using this compound to inhibit kinase activity, researchers can elucidate the roles of these proteins in cellular processes such as apoptosis and proliferation .

Gene Expression Modulation

Studies suggest that thiazole-pyrimidine derivatives can influence gene expression by modulating transcription factors involved in cell cycle regulation. This property could be exploited to understand better the mechanisms underlying diseases such as cancer .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4-(2,4-Dimethyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamine involves its interaction with molecular targets such as cyclin-dependent kinase-2 (CDK2) . By binding to the active site of CDK2, the compound inhibits its activity, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells. The thiazole and pyrimidine rings play a crucial role in the binding affinity and specificity of the compound for CDK2.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-[4-(2,4-Dimethyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamino]-Phenol

- N-[4-(2,4-Dimethyl-Thiazol-5-Yl)-Pyrimidin-2-Yl]-N’,N’-Dimethyl-Benzene-1,4-Diamine

Einzigartigkeit

4-(2,4-Dimethyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamin ist aufgrund seines spezifischen Substitutionsschemas am Thiazol- und Pyrimidinring einzigartig, was zu seiner potenten inhibitorischen Aktivität gegen CDK2 beiträgt . Dies macht es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung in der medizinischen Chemie.

Biologische Aktivität

4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine is a compound that belongs to the class of 2,4,5-trisubstituted thiazoles and has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₉H₁₀N₄S

- Molecular Weight : 206.267 g/mol

- IUPAC Name : this compound

- CAS Number : Not available

The compound acts as an inhibitor of certain serine/threonine-protein kinases involved in cell cycle regulation. Specifically, it plays a role in controlling the G1-S transition and modulating G2 progression in the cell cycle . This regulation is crucial for cellular proliferation, apoptosis, and DNA repair processes.

Antimicrobial Activity

Research indicates that compounds with a thiazole ring structure exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown activity against various bacterial strains and fungi. In studies comparing the antimicrobial effectiveness of thiazole derivatives against standard antibiotics, certain derivatives exhibited higher inhibition zones against pathogens like Staphylococcus aureus and Aspergillus niger .

Case Studies

-

P-glycoprotein Modulation :

A study synthesized various thiazole derivatives to evaluate their interaction with P-glycoprotein (P-gp), which is critical in drug resistance mechanisms. The compound this compound was part of a broader investigation into its ability to reverse drug resistance in cancer cells by enhancing the intracellular concentration of chemotherapeutic agents like paclitaxel . -

Inhibition of Collagen Prolyl-Hydroxylase :

Another investigation highlighted the potential anti-fibrotic activity of thiazole compounds by inhibiting collagen prolyl-4-hydroxylase (CP4H), which is essential in fibrosis development. This suggests that this compound may have therapeutic implications in treating fibrotic diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with their structural features. For example:

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| TTT-28 | Contains benzoyl and amide groups | Increased intracellular drug concentration |

| 4-(2,4-Dimethyl...) | Thiazole and pyrimidine moieties | Antimicrobial and anticancer properties |

This relationship underscores the importance of specific functional groups in modulating biological activity.

Toxicity Assessment

Toxicity studies suggest that while the compound exhibits promising biological effects, it also requires careful evaluation regarding its safety profile. Preliminary assessments indicate low acute toxicity levels in animal models .

Eigenschaften

IUPAC Name |

4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-5-8(14-6(2)12-5)7-3-4-11-9(10)13-7/h3-4H,1-2H3,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFDMGIBHFQWKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332264 | |

| Record name | 4-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364334-94-1 | |

| Record name | 4-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364334941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIMIDIN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTZ47MG2A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.